

Kdm2B-IN-4: A Technical Guide for Epigenetic Modification Research

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Compound of Interest		
Compound Name:	Kdm2B-IN-4	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdm2B-IN-4 is a small molecule inhibitor of the histone demethylase KDM2B (Lysine-specific demethylase 2B), an enzyme implicated in various cellular processes and diseases, including cancer. This technical guide provides an in-depth overview of Kdm2B-IN-4, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying epigenetic modifications. Kdm2B-IN-4 was first disclosed in patent WO2016112284A1 as compound 182b and is utilized in research focused on understanding the therapeutic potential of targeting KDM2B.[1][2][3][4][5]

Data Presentation

Quantitative data for **Kdm2B-IN-4** is crucial for designing and interpreting experiments. The following table summarizes the available biochemical activity for the inhibitor.

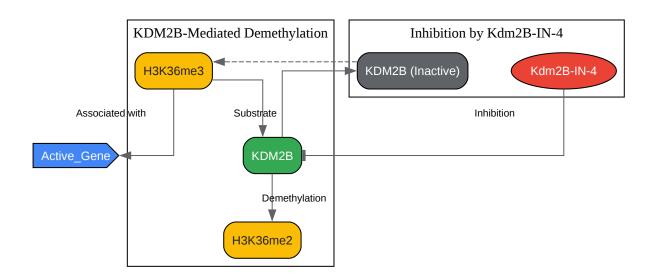
Compound	Target	Assay Format	IC50 (nM)	Reference
Kdm2B-IN-4 (Compound 182b)	KDM2B	TR-FRET	< 100	WO2016112284 A1



Note: The patent WO2016112284A1 states that preferred compounds have an IC50 of less than 100 nM. The exact IC50 value for compound 182b is not explicitly stated in the public document but is categorized within the most potent range of disclosed compounds.[1]

Mechanism of Action

KDM2B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It primarily removes methyl groups from di- and tri-methylated lysine 36 on histone H3 (H3K36me2/3), a mark generally associated with active transcription. By inhibiting KDM2B, **Kdm2B-IN-4** is expected to lead to an increase in global and locus-specific H3K36me2/3 levels. This modulation of histone methylation can, in turn, alter gene expression profiles and affect cellular phenotypes.



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Mechanism of KDM2B inhibition by Kdm2B-IN-4.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity and effects of **Kdm2B-IN-4**.



In Vitro KDM2B Enzymatic Assay (TR-FRET)

This protocol is adapted from the general procedure described in patent WO2016112284A1 to determine the IC50 value of **Kdm2B-IN-4**.

Workflow:



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TR-FRET based in vitro KDM2B inhibition assay workflow.

Materials:

- Recombinant full-length KDM2B protein
- Biotinylated H3K36me2 peptide substrate (e.g., H2N-RKSAPATGGV(KMe2)KPHRYRPGTV-NTPEGBiot)
- Kdm2B-IN-4
- α-ketoglutarate (2-OG)
- FeSO4
- Ascorbic acid
- TR-FRET detection reagents (e.g., Europium cryptate-labeled anti-H3K36me1 antibody and Streptavidin-XL665)
- 384-well low-volume plates



· TR-FRET compatible plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of Kdm2B-IN-4 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Reaction Mixture: In a 384-well plate, add the following components in order:
 - Assay buffer
 - Kdm2B-IN-4 dilution or DMSO (for control)
 - KDM2B enzyme
 - \circ A mixture of biotinylated H3K36me2 peptide substrate, FeSO4, ascorbic acid, and α -ketoglutarate.
- Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- Detection: Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-XL665) to each well.
- Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
- Measurement: Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
- Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals. Determine the percent inhibition for each concentration of Kdm2B-IN-4 relative to the DMSO control and plot the dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of **Kdm2B-IN-4** with KDM2B in a cellular context.

Workflow:





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Cellular Thermal Shift Assay (CETSA) workflow.

Materials:

- Cell line of interest
- Kdm2B-IN-4
- DMSO
- PBS
- Protease inhibitors
- Anti-KDM2B antibody
- Secondary antibody
- Western blot reagents and equipment

Procedure:

- Cell Culture and Treatment: Culture cells to confluency. Treat the cells with Kdm2B-IN-4 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Thermal Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3



minutes.

- Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a water bath.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
- Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein concentration. Perform SDS-PAGE and western blotting using an anti-KDM2B antibody to detect the amount of soluble KDM2B at each temperature.
- Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures. A shift in the melting curve to higher temperatures in the presence of Kdm2B-IN-4 indicates target engagement.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to assess the changes in H3K36me2/3 levels at specific gene loci following treatment with **Kdm2B-IN-4**.

Workflow:



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Chromatin Immunoprecipitation (ChIP) workflow.

Materials:

- Cell line of interest
- Kdm2B-IN-4



- Formaldehyde
- Glycine
- ChIP lysis and wash buffers
- Anti-H3K36me3 antibody
- Protein A/G magnetic beads
- RNase A and Proteinase K
- qPCR reagents and instrument

Procedure:

- Cell Treatment and Crosslinking: Treat cells with Kdm2B-IN-4 or DMSO. Crosslink proteins
 to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room
 temperature. Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.
- Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K36me3 antibody or an IgG control.
- Capture and Wash: Add protein A/G beads to capture the antibody-chromatin complexes.
 Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.
- Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
- DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a spin column or phenol-chloroform extraction.
- qPCR Analysis: Perform quantitative PCR using primers specific to the promoter or gene body of target genes to quantify the enrichment of H3K36me3.



 Data Analysis: Calculate the enrichment of H3K36me3 at specific loci in Kdm2B-IN-4 treated cells relative to vehicle-treated cells, normalized to input DNA.

Conclusion

Kdm2B-IN-4 serves as a valuable chemical probe for investigating the biological functions of the histone demethylase KDM2B. The data and protocols provided in this guide offer a framework for researchers to effectively utilize this inhibitor in their studies of epigenetic regulation and its role in disease. Careful experimental design and data interpretation are essential for advancing our understanding of KDM2B-targeted therapeutics.

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